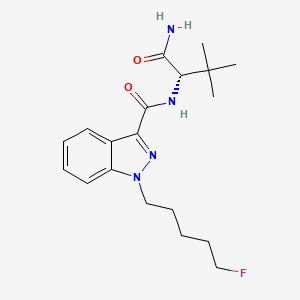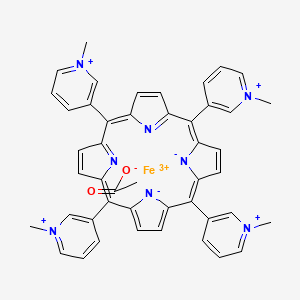
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- is a complex compound that belongs to the class of metalloporphyrins. Metalloporphyrins are known for their ability to mimic the active sites of various enzymes and are widely studied for their catalytic properties. This particular compound features an iron(III) center coordinated to a porphyrin ring substituted with 1-methylpyridinium groups, enhancing its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato, is synthesized through the condensation of pyrrole with an aldehyde derivative under acidic conditions.
Metallation: The porphyrin ligand is then reacted with an iron(III) salt, such as iron(III) chloride, in the presence of a base to form the iron(III) porphyrin complex.
Acetate Coordination: The final step involves the coordination of acetate ions to the iron(III) center, typically achieved by reacting the iron(III) porphyrin complex with sodium acetate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- undergoes various types of chemical reactions, including:
Oxidation: The iron(III) center can participate in oxidation reactions, often acting as a catalyst.
Reduction: Under certain conditions, the iron(III) center can be reduced to iron(II).
Substitution: Ligands coordinated to the iron center, such as acetate, can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce iron(IV) or iron(V) species, while reduction reactions typically yield iron(II) complexes.
科学的研究の応用
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and hydroxylation reactions.
Biology: The compound is studied for its ability to mimic the active sites of heme-containing enzymes, making it useful in enzyme models and biomimetic studies.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Industry: It is explored for its potential in industrial catalysis, particularly in processes requiring selective oxidation.
作用機序
The mechanism by which Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- exerts its effects involves the coordination of substrates to the iron center, followed by electron transfer processes. The iron center can cycle between different oxidation states, facilitating various catalytic transformations. The porphyrin ring provides a stable environment for the iron center, while the 1-methylpyridinium groups enhance solubility and reactivity.
類似化合物との比較
Similar Compounds
Iron(III)tetraphenylporphyrin chloride (Fe(III)TPPCl): Similar in structure but with phenyl groups instead of 1-methylpyridinium groups.
Iron(III)tetra-naphthylporphyrin (Fe(III)TNPCl): Features naphthyl groups, offering different electronic properties.
μ-oxo-bis[tetraphenylporphyriniron(III)] [(Fe(III)TPP)2O]: A dimeric form with an oxo bridge between two iron centers.
Uniqueness
Iron(III), acetato(5,10,15,20-tetrakis(1-methylpyridinium-3-yl)-21H,23H-porphinato)- is unique due to its enhanced solubility and reactivity provided by the 1-methylpyridinium groups. This makes it particularly suitable for applications requiring water solubility and high reactivity, such as in biological systems and industrial catalysis.
特性
CAS番号 |
83201-55-2 |
|---|---|
分子式 |
C46H39FeN8O2+4 |
分子量 |
791.7 g/mol |
IUPAC名 |
iron(3+);5,10,15,20-tetrakis(1-methylpyridin-1-ium-3-yl)porphyrin-22,23-diide;acetate |
InChI |
InChI=1S/C44H36N8.C2H4O2.Fe/c1-49-21-5-9-29(25-49)41-33-13-15-35(45-33)42(30-10-6-22-50(2)26-30)37-17-19-39(47-37)44(32-12-8-24-52(4)28-32)40-20-18-38(48-40)43(36-16-14-34(41)46-36)31-11-7-23-51(3)27-31;1-2(3)4;/h5-28H,1-4H3;1H3,(H,3,4);/q+2;;+3/p-1 |
InChIキー |
FEZSYLNJWBUPNB-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].C[N+]1=CC=CC(=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=C[N+](=CC=C7)C)C8=C[N+](=CC=C8)C)C9=C[N+](=CC=C9)C)[N-]3.[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


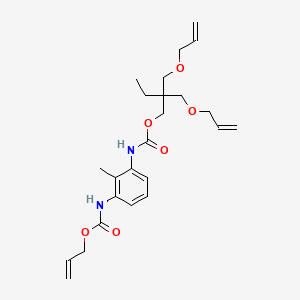
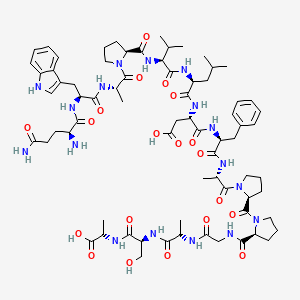

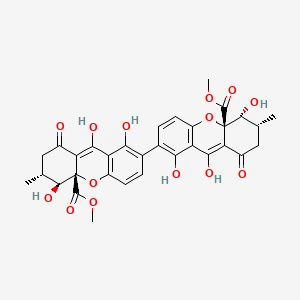
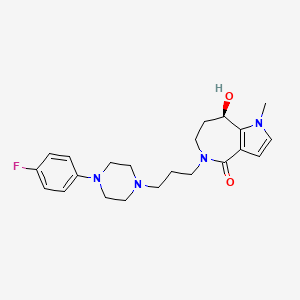

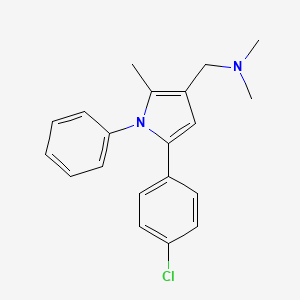

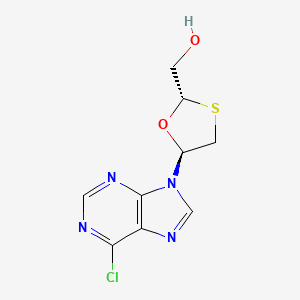
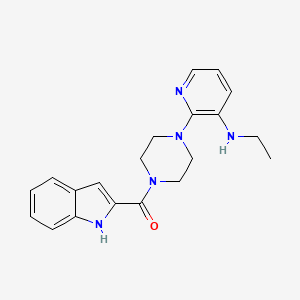
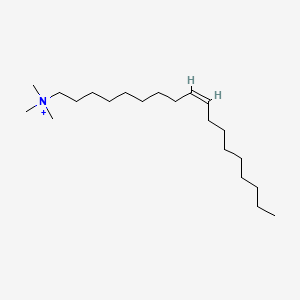
![(2R)-2-[(1S)-1-hydroxyethyl]-4-[(2S,3S)-3-methyloxiran-2-yl]-2H-furan-5-one](/img/structure/B12783075.png)
